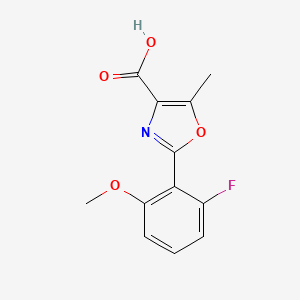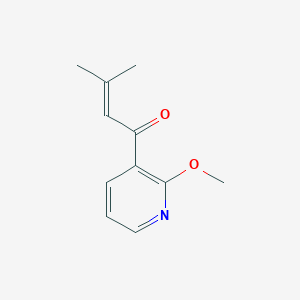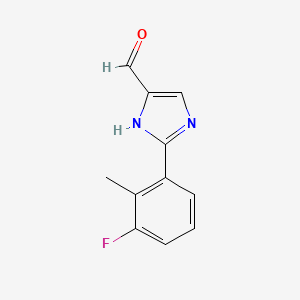
2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which is attached to an oxazole ring The carboxylic acid group is located at the 4-position of the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-fluoro-6-methoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative can lead to the formation of the oxazole ring. The reaction conditions typically involve the use of a dehydrating agent, such as phosphorus oxychloride, and a base, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.
Applications De Recherche Scientifique
2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-methoxyphenylboronic acid: Shares the fluoro and methoxy substituents on the phenyl ring but differs in the presence of a boronic acid group instead of the oxazole ring.
2-Fluoro-6-methoxyphenylacetic acid: Similar phenyl ring substitution but contains an acetic acid group instead of the oxazole ring.
5-Methyloxazole-4-carboxylic acid: Contains the oxazole ring and carboxylic acid group but lacks the fluoro and methoxy substituents on the phenyl ring.
Uniqueness
2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid is unique due to the combination of the fluoro and methoxy substituents on the phenyl ring and the presence of the oxazole ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C12H10FNO4 |
|---|---|
Poids moléculaire |
251.21 g/mol |
Nom IUPAC |
2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO4/c1-6-10(12(15)16)14-11(18-6)9-7(13)4-3-5-8(9)17-2/h3-5H,1-2H3,(H,15,16) |
Clé InChI |
DFEHJCSJXKWGEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=C(C=CC=C2F)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)


![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)

